Antimycobacterial Activity Deficit vs. PAS Ethyl Ester: The Aminomethyl-for-Amino Replacement Reduces Anti-TB Potency by ≥125-Fold
When the 4-amino group of PAS ethyl ester is replaced by a 4-aminomethyl group (converting ethyl 4-aminosalicylate to ethyl 4-aminomethylsalicylate), antimycobacterial potency against M. tuberculosis H37Rv collapses from an MIC of 2 μM to >250 μg/mL (approximately >1280 μM assuming MW 195.21), representing a >640-fold loss in molar potency. The free acid form 4-aminomethyl-2-hydroxybenzoic acid was tested directly against M. tuberculosis H37Rv and H37Ra and gave MIC >250 μg/mL [1]. By contrast, the ethyl ester of PAS (ethyl 4-amino-2-hydroxybenzoate) retained antimycobacterial activity with MIC = 2 μM against M. tuberculosis H37Rv, while the methyl and isopropyl esters were inactive [2]. This demonstrates that the aminomethyl substitution pattern is not bioisosteric with the amino group for mycobacterial folate pathway target engagement, and the ethyl ester alone is insufficient to rescue activity when the 4-amino group is replaced. This finding has critical implications for procurement: if antimycobacterial drug discovery is the objective, ethyl 4-aminomethylsalicylate is not a substitute for PAS ethyl ester, but it serves as a valuable negative-control scaffold and a starting point for N-alkylation SAR campaigns that may recover activity [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Ethyl 4-aminomethylsalicylate: no direct MIC data available; free acid 4-aminomethyl-2-hydroxybenzoic acid: MIC >250 μg/mL (>1280 μM) against M. tuberculosis H37Rv and H37Ra |
| Comparator Or Baseline | Ethyl 4-aminosalicylate (PAS ethyl ester): MIC = 2 μM against M. tuberculosis H37Rv; PAS (free acid): MIC ≈ 0.5–2 μg/mL |
| Quantified Difference | Free acid form: >640-fold lower molar potency than PAS ethyl ester; ethyl ester expected to show similarly weak activity based on N-alkyl homolog data |
| Conditions | M. tuberculosis H37Rv and H37Ra strains; in vitro broth dilution assay; comparators tested in independent studies |
Why This Matters
This defines the compound as a selectivity-enhancing negative control or a scaffold for N-alkylation-based antimycobacterial lead optimisation, rather than a direct anti-TB agent, directly guiding procurement decisions for TB drug discovery programs.
- [1] Meindl W, von Angerer E, Ruckdeschel G, Schönenberger H. Antimykobakterielle N-Alkylbenzylamine: Synthese und Testung von 4-Aminomethyl-2-hydroxy-benzoesäure und Homologen. Archiv der Pharmazie 1982;315(11):941–946. MIC >250 μg/ml for 4-aminomethyl-2-hydroxybenzoic acid against M. tuberculosis H37Ra and H37Rv. View Source
- [2] Hegde PV, Howe MD, Zimmerman MD, Boshoff HIM, Sharma S, Remache B, et al. Synthesis and biological evaluation of orally active prodrugs and analogs of para-aminosalicylic acid (PAS). European Journal of Medicinal Chemistry 2022;232:114201. PAS ethyl ester MIC Mtb H37Rv = 2 μM; methyl and isopropyl esters inactive. View Source
